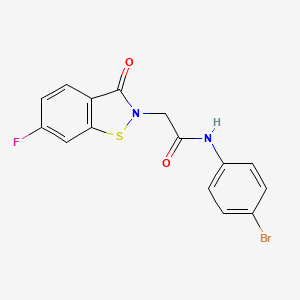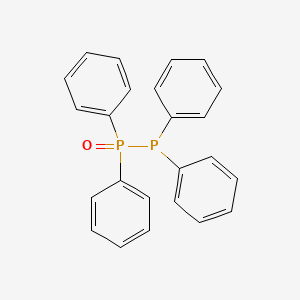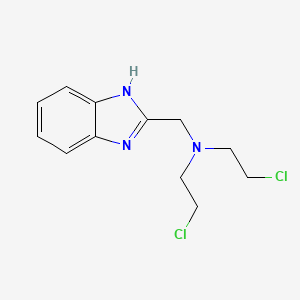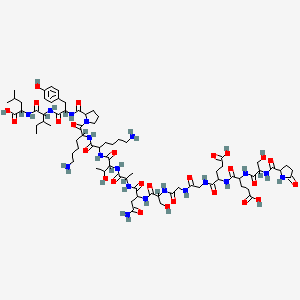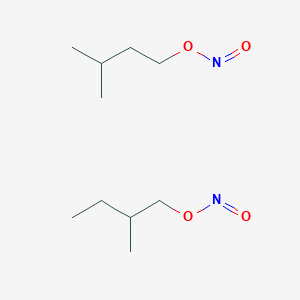
Amyl nitrates
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl nitrates, commonly known as alkyl nitrites, are a group of chemical compounds with the general formula C₅H₁₁ONO. These compounds are characterized by the presence of an amyl group attached to a nitrite functional group. This compound are known for their vasodilatory properties, which have led to their use in medical treatments, as well as their recreational use as inhalants .
Métodos De Preparación
Amyl nitrates are typically synthesized through the esterification reaction between an alcohol and nitrous acid. The general reaction can be represented as follows: [ \text{ROH} + \text{HONO} \rightarrow \text{RONO} + \text{H}_2\text{O} ] where R represents the amyl group. This reaction is straightforward and can be performed in a laboratory setting .
In industrial production, this compound are produced by reacting amyl alcohol with sodium nitrite and sulfuric acid. The reaction conditions are carefully controlled to ensure the efficient production of the desired nitrite ester .
Análisis De Reacciones Químicas
Amyl nitrates undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
Amyl nitrates have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on biological systems, particularly their vasodilatory properties.
Medicine: Historically used to treat angina and as an antidote for cyanide poisoning.
Industry: Employed as cleaning agents and solvents in industrial applications.
Mecanismo De Acción
The primary mechanism of action of amyl nitrates involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide signals the relaxation of smooth muscles, leading to the dilation of blood vessels and a subsequent decrease in blood pressure. This mechanism is responsible for the therapeutic effects of this compound in treating conditions like angina .
In the case of cyanide poisoning, this compound promote the formation of methemoglobin, which binds to cyanide and forms nontoxic cyanmethemoglobin, thereby neutralizing the toxic effects of cyanide .
Comparación Con Compuestos Similares
Amyl nitrates are often compared with other alkyl nitrites, such as:
Isopropyl nitrite: Similar in structure and use but associated with more severe side effects.
Butyl nitrite: Another alkyl nitrite with similar vasodilatory properties.
Nitroglycerin: Used medically for its vasodilatory effects but differs in its chemical structure and duration of action.
This compound are unique in their combination of rapid onset and short duration of action, making them suitable for specific medical and recreational uses .
Propiedades
Fórmula molecular |
C10H22N2O4 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methylbutyl nitrite;3-methylbutyl nitrite |
InChI |
InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |
Clave InChI |
XNCKCDBPEMSUFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CON=O.CC(C)CCON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


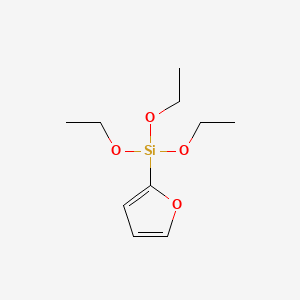

![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)

![1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
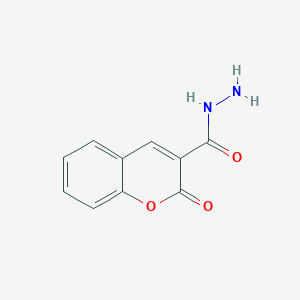

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
